Phenyl Fluoroformate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Phenyl Fluoroformate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract: Phenyl fluoroformate (C₇H₅FO₂) is a reactive chemical intermediate with growing importance in organic synthesis, particularly in the creation of complex molecules relevant to pharmaceutical and materials science. This guide provides an in-depth overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.
Core Chemical Properties and Identifiers
Phenyl fluoroformate, also known as phenyl carbonofluoridate, is a colorless liquid. Its structure, featuring a highly reactive fluoroformate group attached to a benzene ring, makes it a valuable reagent for introducing the phenoxycarbonyl moiety.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | Phenyl carbonofluoridate | N/A |
| Synonyms | Phenyl fluoroformate, Phenoxycarbonyl fluoride | N/A |
| Molecular Formula | C₇H₅FO₂ | N/A |
| Molecular Weight | 140.11 g/mol | N/A |
| CAS Number | 1544-76-9 | N/A |
| Boiling Point | 62°-64°C at 40 mmHg | [1] |
| Density | Data not available | |
| Refractive Index | Data not available | |
| InChI | InChI=1S/C7H5FO2/c8-6(9)10-7-4-2-1-3-5-7/h1-5H | N/A |
| SMILES | O=C(F)Oc1ccccc1 | N/A |
Synthesis of Phenyl Fluoroformate
The most common laboratory-scale synthesis of phenyl fluoroformate involves the halogen exchange reaction of the more readily available phenyl chloroformate with a fluoride salt.
Synthesis Workflow
The general process for synthesizing phenyl fluoroformate from phenyl chloroformate is a nucleophilic acyl substitution where fluoride displaces chloride.
Figure 1: Synthesis of phenyl fluoroformate from phenyl chloroformate.
Experimental Protocol
The following protocol is adapted from a patented synthesis method.[1]
Materials:
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Phenyl chloroformate (1.0 mol, 156.6 g)
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Potassium fluoride (1.53 mol, 89 g)
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Ethylene carbonate (250 g)
Procedure:
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In a suitable reaction vessel, charge the ethylene carbonate and potassium fluoride.
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Begin stirring the mixture and heat to 45°-50°C.
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Slowly add the phenyl chloroformate to the heated mixture.
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Continue stirring the reaction mixture at 45°-50°C for 2 hours after the addition is complete.
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After the reaction period, evaporate the mixture under vacuum to remove the ethylene carbonate.
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The crude product is then purified by vacuum distillation, collecting the fraction at 62°-64°C at 40 mmHg to yield phenyl fluoroformate (131 g, 93.5% yield).[1]
Chemical Reactivity and Applications
Phenyl fluoroformate is a highly efficient reagent for the phenoxycarbonylation of various nucleophiles. Its reactivity is comparable to that of phenyl chloroformate in solvolysis reactions, suggesting that the addition of the nucleophile is the rate-determining step.[2]
General Reactivity Pathway with Nucleophiles
The primary reaction pathway involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of the fluoride ion.
Figure 2: General reaction of phenyl fluoroformate with a nucleophile.
Applications in Synthesis
Phenyl fluoroformate has demonstrated utility in the synthesis of polysaccharide carbonates, where it acts as an efficient reagent for modifying hydroxyl groups on complex biopolymers like cellulose and dextran.[3][4][5] This reactivity suggests its potential use in the synthesis of complex molecules in drug development, such as in the formation of carbamates and carbonates which are common functionalities in pharmaceuticals. It can also be used as a precursor for the synthesis of fluorobenzene through catalytic decarboxylation.
Spectroscopic Data
Detailed spectroscopic data for phenyl fluoroformate is not widely available in public databases. The following are expected characteristic signals based on its structure and data for analogous compounds.
Table 2: Expected Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-7.5 ppm. |
| ¹³C NMR | Aromatic carbons will be in the δ 120-150 ppm range. The carbonyl carbon will be downfield and show coupling to the fluorine atom. |
| ¹⁹F NMR | A singlet for the fluorine atom, with a chemical shift characteristic of a fluoroformate. |
| Infrared (IR) | A strong carbonyl (C=O) stretching band is expected around 1780-1820 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak would be at m/z = 140. Common fragments would include the loss of the fluorine atom and the phenoxy group. |
Safety and Handling
While specific safety data for phenyl fluoroformate is limited, its close structural similarity to phenyl chloroformate suggests that it should be handled with extreme care. Phenyl chloroformate is corrosive and toxic, and similar hazards should be assumed for phenyl fluoroformate.
Recommended Safe Handling Workflow
A stringent safety protocol should be followed when working with phenyl fluoroformate.
Figure 3: Recommended workflow for the safe handling of phenyl fluoroformate.
Key safety considerations:
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.
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Moisture Sensitivity: Phenyl fluoroformate is likely sensitive to moisture, hydrolyzing to phenol and fluoroformic acid, which is unstable and decomposes to hydrofluoric acid and carbon dioxide. Handle under an inert atmosphere (e.g., nitrogen or argon).
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Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as water, alcohols, and amines.
